molecular formula C8H12N2O B13261091 1-(3-Ethyl-1-methyl-1H-pyrazol-5-YL)ethan-1-one

1-(3-Ethyl-1-methyl-1H-pyrazol-5-YL)ethan-1-one

Cat. No.: B13261091
M. Wt: 152.19 g/mol
InChI Key: DPMYXWFNPREPEW-UHFFFAOYSA-N
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Description

1-(3-Ethyl-1-methyl-1H-pyrazol-5-YL)ethan-1-one is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-1-methyl-1H-pyrazol-5-YL)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-ethyl-1-methyl-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethyl-1-methyl-1H-pyrazol-5-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1-(3-Ethyl-1-methyl-1H-pyrazol-5-YL)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-1-methyl-1H-pyrazol-5-YL)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects[7][7].

Comparison with Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine
  • 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
  • 1-Phenyl-3-methyl-5-aminopyrazole

Uniqueness: 1-(3-Ethyl-1-methyl-1H-pyrazol-5-YL)ethan-1-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(5-ethyl-2-methylpyrazol-3-yl)ethanone

InChI

InChI=1S/C8H12N2O/c1-4-7-5-8(6(2)11)10(3)9-7/h5H,4H2,1-3H3

InChI Key

DPMYXWFNPREPEW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)C(=O)C)C

Origin of Product

United States

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